(5-Bromofuran-2-yl)methanamine hydrochloride
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Overview
Description
(5-Bromofuran-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H7BrClNO and a molecular weight of 212.47 g/mol . It is a derivative of furan, a heterocyclic organic compound, and contains a bromine atom at the 5-position of the furan ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromofuran-2-yl)methanamine hydrochloride typically involves the bromination of furan followed by the introduction of an amine group. One common method involves the bromination of furan using bromine or N-bromosuccinimide (NBS) to yield 5-bromofuran. This intermediate is then subjected to a reaction with formaldehyde and ammonium chloride to introduce the methanamine group, forming (5-Bromofuran-2-yl)methanamine. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination step is carefully monitored to avoid over-bromination, and the subsequent reactions are optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
(5-Bromofuran-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.
Condensation Reactions: The methanamine group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and mild heating.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
Substitution: Products include various substituted furan derivatives.
Oxidation: Products include furanones and other oxidized furan derivatives.
Reduction: Products include tetrahydrofuran derivatives and reduced amine compounds.
Scientific Research Applications
(5-Bromofuran-2-yl)methanamine hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme inhibitors and as a precursor for bioactive compounds.
Medicine: Research into potential pharmaceutical applications, including antimicrobial and anticancer agents, often involves this compound.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of (5-Bromofuran-2-yl)methanamine hydrochloride depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The bromine atom and the amine group play crucial roles in its binding affinity and specificity. The furan ring can interact with various molecular targets through π-π stacking and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
(4-Bromofuran-2-yl)methanamine hydrochloride: Similar structure but with the bromine atom at the 4-position.
(5-Chlorofuran-2-yl)methanamine hydrochloride: Similar structure but with a chlorine atom instead of bromine.
(5-Bromothiophene-2-yl)methanamine hydrochloride: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
(5-Bromofuran-2-yl)methanamine hydrochloride is unique due to the presence of the bromine atom at the 5-position of the furan ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .
Biological Activity
(5-Bromofuran-2-yl)methanamine hydrochloride is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique structural features, including a bromine atom at the 5-position of the furan ring and an amine functional group, contribute to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications in medicine.
The compound is synthesized through a multi-step process involving the bromination of furan followed by amination and subsequent formation of the hydrochloride salt. The general synthetic route includes:
- Bromination of Furan : Furan is treated with bromine or N-bromosuccinimide (NBS) to yield 5-bromofuran.
- Amination : The brominated intermediate is reacted with formaldehyde and ammonium chloride to introduce the methanamine group.
- Formation of Hydrochloride Salt : The resulting amine is treated with hydrochloric acid to form this compound .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. It may act as an enzyme inhibitor , binding to active sites and preventing substrate interactions, thereby inhibiting enzymatic activity. The bromine atom and the amine group enhance binding affinity through specific interactions such as π-π stacking and hydrogen bonding .
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against a range of pathogenic microorganisms. Studies have shown its effectiveness against:
- Bacteria : Significant antibacterial activity has been observed against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest promising potential as an antimicrobial agent .
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 75 |
Anticancer Properties
In vitro studies have demonstrated that this compound possesses anticancer activity, particularly against cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values indicate its potential as a therapeutic agent in oncology:
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | 226 |
A549 | 242.52 |
The mechanism behind its anticancer effects may involve induction of apoptosis or cell cycle arrest, although detailed pathways require further investigation .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A recent study evaluated the antibacterial effects of various derivatives of furan compounds, including this compound. Results highlighted its superior activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential role in addressing antibiotic resistance .
- Anticancer Screening : Another study focused on the antiproliferative effects of this compound on cancer cell lines, revealing significant cytotoxicity that warrants further exploration for drug development .
Comparison with Related Compounds
The biological activity of this compound can be compared with similar compounds to highlight its unique properties:
Compound | Structure Type | Notable Activity |
---|---|---|
(4-Bromofuran-2-yl)methanamine | Brominated Furan | Moderate Antimicrobial |
(5-Chlorofuran-2-yl)methanamine | Chlorinated Furan | Lower Anticancer Activity |
(5-Bromothiophene-2-yl)methanamine | Thiophene Derivative | Limited Biological Studies |
Properties
IUPAC Name |
(5-bromofuran-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO.ClH/c6-5-2-1-4(3-7)8-5;/h1-2H,3,7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVGWBONOWMMAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.47 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803600-05-6 |
Source
|
Record name | (5-bromofuran-2-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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